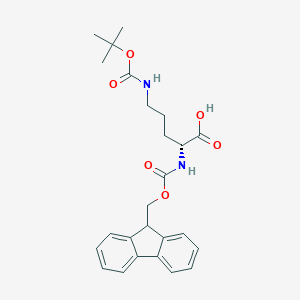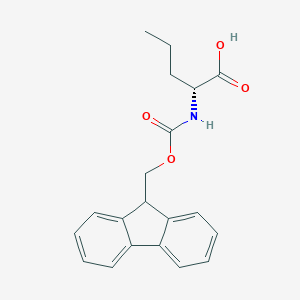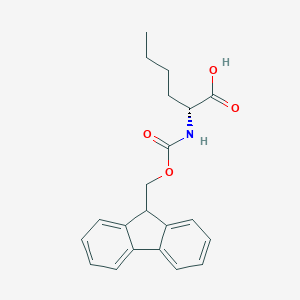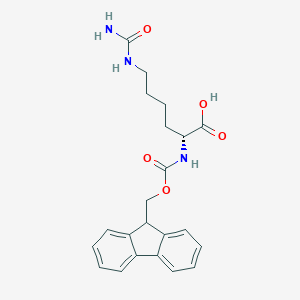
Fmoc-D-Cys(Acm)-OH
Overview
Description
“Fmoc-D-Cys(Acm)-OH” is a standard building block used for the introduction of D-cysteine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It has a molar mass of 414.48 g/mol .
Synthesis Analysis
The synthesis of peptides containing Cys presents special challenges to the peptide chemist. A wide variety of cysteinyl protecting groups are available for use in Fmoc SPPS. The choice depends on the nature of the desired peptide and synthetic strategy . For routine synthesis of cysteinyl peptide containing free thiol groups, the trityl group is recommended, as it is labile to TFA (trifluoroacetic acid) and is therefore removed during the normal cleavage procedure .Molecular Structure Analysis
The molecular structure of “Fmoc-D-Cys(Acm)-OH” is represented by the Hill Formula: C21H22N2O5S .Chemical Reactions Analysis
The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides, or oxidatively with Tl (III) or I2 to generate cystinyl peptides .Physical And Chemical Properties Analysis
“Fmoc-D-Cys(Acm)-OH” is a white to slight yellow to beige powder . It has a melting point of 143-145 °C .Scientific Research Applications
Application in Peptide and Protein Science
Specific Scientific Field
The specific scientific field for this application is Biochemistry , specifically in the subfield of Peptide and Protein Science .
Comprehensive and Detailed Summary of the Application
“Fmoc-D-Cys(Acm)-OH” is used as a protecting group for the cysteine thiol group in peptide and protein synthesis . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .
Detailed Description of the Methods of Application or Experimental Procedures
The use of “Fmoc-D-Cys(Acm)-OH” in peptide synthesis involves protecting the cysteine thiol group, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . The review focuses on the conditions used for its deprotection, use in Boc and Fmoc peptide synthesis, its comparison to other related Cys protecting groups, and notable applications of the Cys protecting group in peptide and protein chemistry .
Thorough Summary of the Results or Outcomes Obtained
The use of “Fmoc-D-Cys(Acm)-OH” as a protecting group has enabled increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine. This has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
Application in Bio-inspired Peptide Crypto-thioesters Synthesis
Specific Scientific Field
The specific scientific field for this application is Chemical Biology , specifically in the subfield of Peptide Synthesis .
Comprehensive and Detailed Summary of the Application
“Fmoc-D-Cys(Acm)-OH” is used in the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . Peptide a-thioesters are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL), a reaction that has revolutionized the field .
Detailed Description of the Methods of Application or Experimental Procedures
The methodology developed for this application is based on an amide-to-thioester N rearrangement . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device was developed, and the resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .
Thorough Summary of the Results or Outcomes Obtained
The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL . This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .
Application in the Synthesis of Cysteine-Rich Peptide Sequences
Comprehensive and Detailed Summary of the Application
“Fmoc-D-Cys(Acm)-OH” is used in the synthesis of cysteine-rich peptide sequences . Peptide a-thioesters are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL), a reaction that has revolutionized the field .
Safety And Hazards
properties
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYOORPUGPKAP-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Cys(Acm)-OH | |
CAS RN |
168300-88-7 | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(acetyl-aminomethyl)-D-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)




